

# The Regulatory Role of MicroRNAs in the Salt Stress Response of Medicago

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## Compound of Interest

Compound Name: *Medicagol*

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## Introduction

Soil salinity is a major abiotic stress that significantly limits agricultural productivity worldwide. The model legume *Medicago truncatula* has been instrumental in dissecting the molecular mechanisms underlying salt stress responses in plants. MicroRNAs (miRNAs), a class of small, non-coding RNAs, have emerged as critical post-transcriptional regulators of gene expression in response to various environmental stresses, including high salinity. This technical guide provides a comprehensive overview of the role of miRNAs in the salt stress response of *Medicago*, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows.

## Data Presentation: Salt-Responsive miRNAs in *Medicago*

High-throughput sequencing has identified numerous miRNAs in *Medicago* that are differentially expressed under salt stress. The following tables summarize the quantitative data from various studies, showcasing the fold changes in miRNA expression in response to different salt treatments.

Table 1: Differentially Expressed Known miRNAs in *Medicago truncatula* Roots under Salt Stress

miRNA Family	Salt Treatment	Duration	Fold Change	Reference
miR156	300 mM NaCl	8 h	Down-regulated	[1]
miR166	300 mM NaCl	8 h	Down-regulated	[1]
miR169	Salt Stress	-	Down-regulated	[2]
miR319	20 mM NaCl + Na <sub>2</sub> SO <sub>4</sub>	72 h	Up-regulated	[3][4]
miR390	Salt Stress	-	Down-regulated	[5]
miR395	20 mM NaCl + Na <sub>2</sub> SO <sub>4</sub>	72 h	Down-regulated	[3][4]
miR396	20 mM NaCl + Na <sub>2</sub> SO <sub>4</sub>	72 h	Up-regulated	[3][4]
miR398	20 mM NaCl + Na <sub>2</sub> SO <sub>4</sub>	72 h	Down-regulated	[3][4]
miR408	20 mM NaCl + Na <sub>2</sub> SO <sub>4</sub>	72 h	Up-regulated	[3][4]

Data synthesized from multiple sources identifying salt-responsive miRNAs in *Medicago truncatula* roots. Fold change indicates the direction of expression change under salt stress compared to control conditions.

Table 2: Differentially Expressed Novel miRNAs in *Medicago truncatula* Roots under Salt Stress

Novel miRNA ID	Salt Treatment	Duration	Fold Change	Reference
mtr-novel-30	300 mM NaCl	8 h	Up-regulated	[1]
mtr-novel-45	300 mM NaCl	8 h	Down-regulated	[1]
mtr-novel-58	300 mM NaCl	8 h	Up-regulated	[1]

This table highlights novel miRNAs identified in *Medicago truncatula* roots that show differential expression under salt stress conditions.

## Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of miRNAs in *Medicago* salt stress response.

### Small RNA Library Preparation for Illumina Sequencing

This protocol outlines the steps for constructing a small RNA library from total RNA for high-throughput sequencing.

Materials:

- Total RNA of high quality (RIN > 8.0)
- NEBNext® Small RNA Library Prep Set for Illumina®
- Qubit™ RNA HS Assay Kit
- Agilent RNA 6000 Nano Kit
- 6% Novex® TBE-Urea Gel
- SYBR® Gold Nucleic Acid Gel Stain
- Nuclease-free water

Procedure:

- 3' SR Adapter Ligation:
  - Mix 1 µg of total RNA with the 3' SR Adapter.
  - Add T4 RNA Ligase 2, Truncated KQ and incubate at 25°C for 1 hour.[\[6\]](#) This step ligates the adapter to the 3' end of the small RNAs.
- 5' SR Adapter Ligation:

- Add the 5' SR Adapter to the reaction from the previous step.
- Add T4 RNA Ligase 1 and ATP, and incubate at 25°C for 1 hour.<sup>[6]</sup> This ligates the adapter to the 5' end of the small RNAs.
- Reverse Transcription:
  - Hybridize the SR RT Primer to the adapter-ligated small RNAs.
  - Perform reverse transcription using a reverse transcriptase to generate single-stranded cDNA.<sup>[6]</sup>
- PCR Amplification:
  - Amplify the cDNA using LongAmp Taq 2X Master Mix and specific forward and reverse primers for 12-15 cycles.<sup>[6]</sup> The number of cycles should be optimized to avoid over-amplification.
- Library Purification and Size Selection:
  - Run the amplified library on a 6% TBE-Urea gel.
  - Excise the band corresponding to the small RNA library (approximately 140-150 bp).
  - Elute the DNA from the gel slice and precipitate with ethanol.
- Quality Control:
  - Assess the library concentration using a Qubit fluorometer.
  - Verify the size distribution and purity of the library using an Agilent Bioanalyzer.

## Stem-Loop Quantitative Real-Time PCR (qRT-PCR) for miRNA Quantification

This protocol describes a sensitive and specific method for quantifying the expression of individual mature miRNAs.<sup>[7][8]</sup>

**Materials:**

- Total RNA
- TaqMan® MicroRNA Reverse Transcription Kit
- TaqMan® Universal Master Mix II, no UNG
- Custom TaqMan® Small RNA Assays (including stem-loop RT primer, and specific forward and reverse primers with a TaqMan probe)
- Nuclease-free water
- Real-time PCR instrument

**Procedure:**

- Stem-Loop Reverse Transcription:
  - Prepare a master mix containing the 100 mM dNTPs, MultiScribe™ Reverse Transcriptase, 10X Reverse Transcription Buffer, RNase Inhibitor, and the specific stem-loop RT primer for the miRNA of interest.
  - Add total RNA to the master mix and perform the reverse transcription reaction in a thermal cycler. The stem-loop primer provides specificity for the mature miRNA.[\[7\]](#)[\[8\]](#)
- Real-Time PCR:
  - Prepare the PCR reaction mix containing TaqMan® Universal Master Mix II, the specific TaqMan® Small RNA Assay (20X), and the RT product (cDNA).
  - Perform the real-time PCR in a compatible instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[\[9\]](#)
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each sample.

- Normalize the expression of the target miRNA to a stably expressed endogenous control RNA (e.g., U6 snRNA).
- Calculate the relative expression using the  $2^{-\Delta\Delta C_t}$  method.[9]

## Bioinformatics Analysis of miRNA Sequencing Data

This workflow outlines the key steps for processing and analyzing small RNA sequencing data to identify and quantify miRNAs.

Procedure:

- Quality Control and Adapter Trimming:
  - Assess the quality of the raw sequencing reads using tools like FastQC.
  - Remove adapter sequences and low-quality reads using tools such as Cutadapt or Trimmomatic.
- Read Alignment:
  - Align the cleaned reads to the *Medicago truncatula* reference genome using a short-read aligner like Bowtie.
- miRNA Identification and Annotation:
  - Use miRNA prediction tools such as miRDeep-P or mirPlant to identify known and novel miRNAs based on the precursor's hairpin structure.
  - Compare the identified miRNAs against miRBase (the microRNA database) for annotation of known miRNAs.
- Differential Expression Analysis:
  - Quantify the expression of each miRNA by counting the number of reads that map to it.
  - Perform differential expression analysis between salt-treated and control samples using packages like DESeq2 or edgeR in R. This will identify miRNAs that are significantly up- or

down-regulated in response to salt stress.

- Target Gene Prediction:
  - Predict the target genes of the differentially expressed miRNAs using bioinformatics tools like TargetFinder or psRNATarget.[10] These tools identify potential target mRNAs based on sequence complementarity.

## Functional Analysis of miRNAs using Agrobacterium-mediated Transformation

This protocol describes a method for stable transformation of *Medicago truncatula* to overexpress or silence a specific miRNA for functional characterization.[11]

Materials:

- *Medicago truncatula* seeds (e.g., ecotype R108)
- *Agrobacterium tumefaciens* strain (e.g., EHA105) carrying a binary vector with the miRNA construct
- Murashige and Skoog (MS) medium with appropriate supplements and antibiotics
- Sonication apparatus

Procedure:

- Explant Preparation:
  - Sterilize and germinate *Medicago truncatula* seeds.
  - Use whole trifoliate or leaflets from young seedlings as explants.[11]
- *Agrobacterium* Culture and Infection:
  - Grow the *Agrobacterium* strain containing the miRNA construct to the exponential phase.
  - Resuspend the bacteria in liquid MS medium.

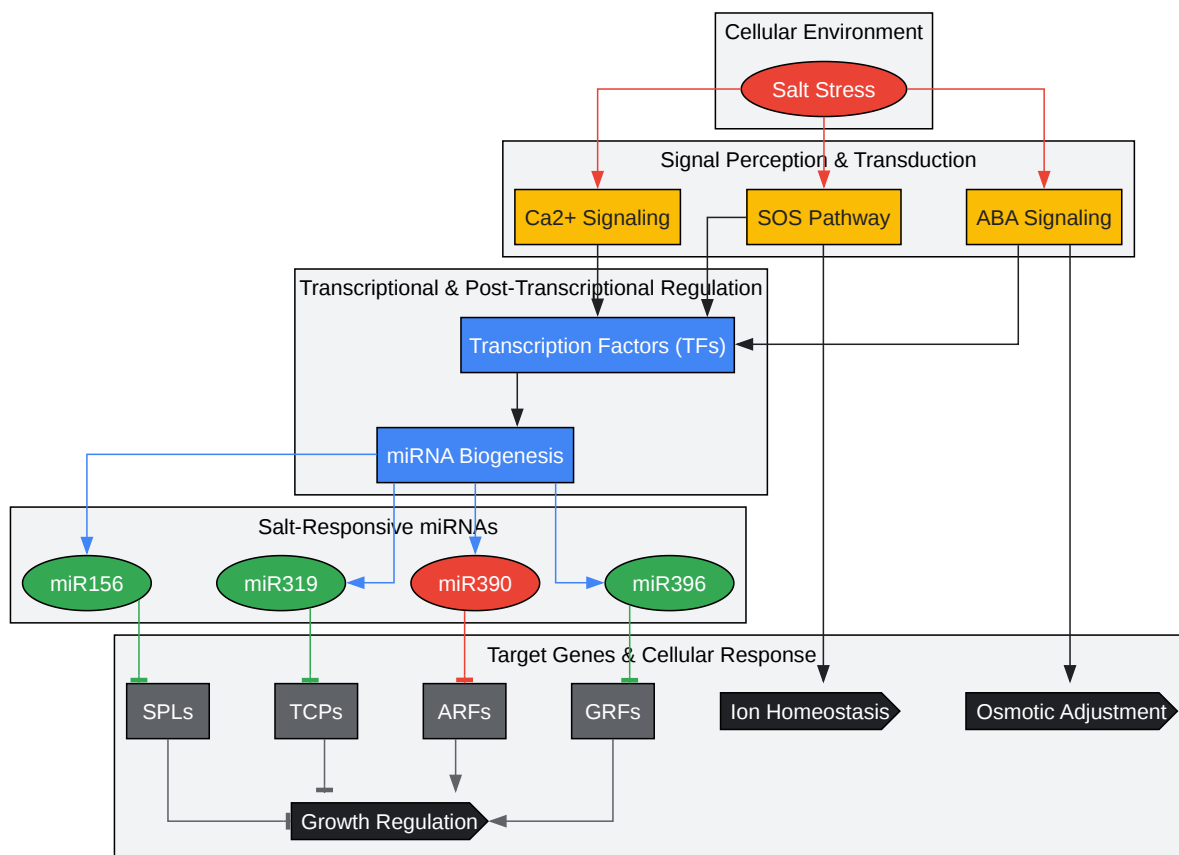
- Infect the explants with the bacterial suspension. Sonication can be used to enhance the transformation efficiency.[\[11\]](#)
- Co-cultivation and Selection:
  - Co-cultivate the explants with *Agrobacterium* for 2-3 days in the dark.
  - Transfer the explants to a selection medium containing antibiotics (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., cefotaxime) to eliminate *Agrobacterium*.
- Regeneration of Transgenic Plants:
  - Subculture the calli on regeneration medium to induce shoot formation.
  - Root the regenerated shoots on a rooting medium.
- Confirmation of Transformation:
  - Confirm the presence of the transgene in the regenerated plants using PCR.
  - Analyze the expression of the miRNA and its target genes in the transgenic plants using qRT-PCR to validate the functional effect of the miRNA.

## Mandatory Visualization

### Signaling Pathways

The following diagram illustrates a simplified signaling pathway involving salt-stress-responsive miRNAs in *Medicago*.



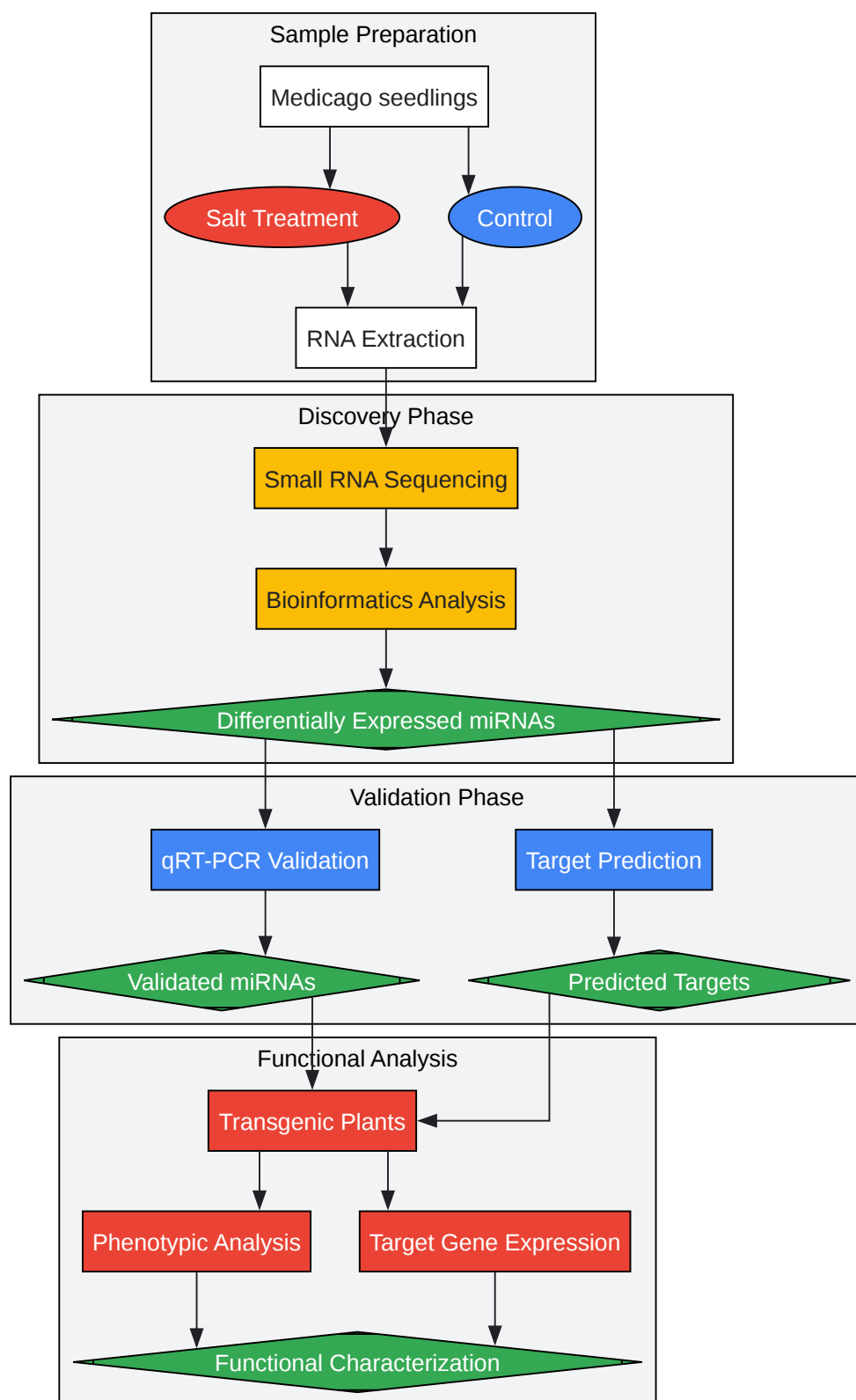


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Caption: Salt stress signaling pathway involving miRNAs in *Medicago*.

## Experimental Workflows

The following diagram illustrates the experimental workflow for identifying and validating salt-responsive miRNAs and their targets in Medicago.



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Caption: Workflow for miRNA analysis in Medicago salt stress response.

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